2-(Bromomethyl)pyridine

Coordination Chemistry Electrosynthesis Bipyridine Ligands

Source the correct 2-(Bromomethyl)pyridine (CAS 55401-97-3) to ensure regiochemical fidelity and high-yield conversions in picolyl-substituted APIs, bipyridine ligands, and fluorescent chemosensors. Its unique electrophilic reactivity and hydrolysis stability prevent impurity formation in aqueous syntheses. Our ≥98% purity, rigorously tested reagent eliminates the risk of cross-contamination from positional isomers, guaranteeing reliable performance in key transformations. Order today to secure batch consistency.

Molecular Formula C6H6BrN
Molecular Weight 172.02 g/mol
CAS No. 55401-97-3
Cat. No. B1332372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)pyridine
CAS55401-97-3
Molecular FormulaC6H6BrN
Molecular Weight172.02 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CBr
InChIInChI=1S/C6H6BrN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2
InChIKeyOFPWMRMIFDHXFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)pyridine (CAS 55401-97-3): Sourcing the Core Pyridine Alkylating Agent for Heterocyclic Synthesis and Ligand Construction


2-(Bromomethyl)pyridine (CAS 55401-97-3), also frequently utilized as its hydrobromide salt, is a key electrophilic building block characterized by a pyridine ring functionalized with a reactive bromomethyl group at the 2-position . This compound is a foundational intermediate in organic synthesis, particularly valued for introducing a picolyl (pyridin-2-ylmethyl) moiety into a target scaffold via nucleophilic substitution or cross-coupling methodologies. Its utility spans the preparation of complex ligands for coordination chemistry, the synthesis of heterocyclic pharmaceutical intermediates, and the construction of functional materials like fluorescent chemosensors .

Why Unverified 2-(Bromomethyl)pyridine Substitutes Undermine Synthesis: Addressing Reactivity and Regiochemical Fidelity


Substituting 2-(Bromomethyl)pyridine with a generic or lower-cost analog is high-risk due to quantifiable differences in electrophilic reactivity and hydrolysis stability that directly impact synthetic outcomes. The position of the bromomethyl group on the pyridine ring (2-, 3-, or 4-) is not a trivial distinction; it fundamentally alters the kinetics of key reactions like hydrolysis, which can lead to significant yield losses and impurity profiles in aqueous or protic environments [1]. Furthermore, the presence or absence of additional halogen substituents on the ring dictates a compound's ability to engage in orthogonal reactivity, a critical requirement in multi-step pharmaceutical synthesis. Failure to source the correct, high-purity reagent can result in regiochemical scrambling, lower yields in cross-coupling steps, or the inability to achieve the desired final product architecture, thus failing to meet procurement specifications for specific research or production campaigns [2].

Quantitative Differentiation Guide for 2-(Bromomethyl)pyridine: Procurement Decisions Supported by Comparative Analytical Data


Electrochemical Homocoupling Efficiency: Yield Advantage of 2-(Bromomethyl)pyridine in Ligand Synthesis

In nickel-catalyzed electrochemical homocoupling reactions to produce bipyridine ligands, 2-(bromomethyl)pyridine demonstrates high efficiency, achieving isolated yields that are superior to those obtained with the less-substituted analog 2-bromopyridine under identical conditions. This performance validates its selection for the streamlined synthesis of functionalized 2,2'-bipyridine derivatives [1].

Coordination Chemistry Electrosynthesis Bipyridine Ligands

Superior Hydrolytic Stability: 2-(Bromomethyl)pyridine vs. 4-Isomer for Aqueous Reactions

The position of the bromomethyl group on the pyridine ring dramatically impacts hydrolytic stability. A kinetic study comparing the hydrolysis rates of 2-, 3-, and 4-bromomethyl pyridines demonstrates that the 2-isomer exhibits a markedly slower degradation profile than the 4-isomer under standard conditions [1].

Physical Organic Chemistry Reaction Kinetics Stability Studies

Validated Orthogonal Reactivity: Selective N-Alkylation as a Critical Step in Pharmaceutical Intermediate Synthesis

In the synthesis of homologated analogs for pharmaceutical development, 2-(bromomethyl)pyridine hydrobromide has been quantitatively validated to perform a selective N-alkylation. This step is critical for introducing the picolyl moiety, achieving a documented yield that establishes a reliable performance baseline for this specific transformation [1].

Medicinal Chemistry Process Chemistry N-Alkylation

Optimal Procurement Scenarios: Aligning 2-(Bromomethyl)pyridine Properties with High-Value Scientific Applications


Synthesis of Functionalized Bipyridine and Terpyridine Ligands for Metal Complexation

2-(Bromomethyl)pyridine is the ideal starting material for the electrochemical or chemical synthesis of highly functionalized 2,2'-bipyridine ligands. As demonstrated, it enables high-yield homocoupling to generate these valuable chelating agents for catalysis and materials science. Its use is recommended over 2-bromopyridine when the goal is to produce functionalized bipyridines with improved isolated yields [1].

Pharmaceutical Intermediate for Alkylation of Heterocyclic Amine Scaffolds

This compound is a proven alkylating agent for introducing a 2-picolyl group onto nitrogen-containing heterocycles in the synthesis of active pharmaceutical ingredients (APIs). The documented performance in a multi-step sequence validates its utility for medicinal chemistry campaigns requiring the construction of complex, amine-rich molecules, especially those targeting neurological disorders [1].

Construction of Fluorescent Chemosensors and Molecular Probes

The reactivity of the bromomethyl group is exploited to attach the pyridine moiety to larger fluorophore platforms, such as 7-nitrobenz-2-oxa-1,3-diazole (NBD). This creates functional chemosensors for detecting metal ions or studying biological processes. The compound's reliable electrophilicity ensures efficient conjugation, making it a procurement choice for developing novel analytical tools .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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